molecular formula C9H6N2O3 B3048535 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 17326-26-0

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B3048535
CAS RN: 17326-26-0
M. Wt: 190.16
InChI Key: VMVJCJRSIVYTHP-UHFFFAOYSA-N
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Description

“2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that has been studied for its potential analgesic properties . It is a part of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids .


Synthesis Analysis

The synthesis of this compound involves the use of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids . It’s important to note that pyrido[1,2-a]pyrimidine esters can form quite stable adducts with primary amines at a ratio of 1:1 . This not only results in bound amine in equimolar quantity, but also significantly decreases the acylating capacity of their ethoxycarbonyl groups . An at least two-fold excess of amine is needed to overcome these difficulties and push the reaction in the desired direction .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a series of reactions. The characteristics of the spatial structure of this group of substances were assessed .


Chemical Reactions Analysis

The reactivity of “2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” towards N- and C-nucleophiles was described . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields . Cyclization of compounds was achieved by an action of acetic acid to give pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .

Scientific Research Applications

Enaminones and Schiff’s Base Synthesis

The reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (I) toward N- and C-nucleophiles has been studied . Researchers have successfully prepared a series of new enaminones (II–III) and Schiff’s base (IV) derivatives. These compounds exhibit potential for further exploration due to their diverse chemical reactivity.

Structure-Activity Relationship Studies

In another study, picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized to explore the structure-analgesic activity relationship . Understanding the spatial structure of these compounds could aid in drug design.

Future Directions

The future directions of research on this compound could involve further exploration of its analgesic properties . Additionally, more research is needed to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Mechanism of Action

Target of Action

The primary targets of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are N- and C-nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, including nucleophilic substitution and addition reactions.

Mode of Action

The compound exhibits reactivity towards N- and C-nucleophiles . It undergoes nucleophilic condensation reactions to form a series of new enaminones, Schiff’s base, and hydrazinomethylenediketones . The cyclization of certain compounds is achieved by the action of acetic acid, leading to the formation of pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .

Biochemical Pathways

The compound affects several biochemical pathways. It undergoes base-catalyzed Knoevenagel condensation with some active methyl and methylene compounds, leading to a series of chalcone-like derivatives . The cyclization of enones with hydrazine gives novel heterocyclyl substituted pyrazoles . Pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones derivatives are obtained via cyclization of their respective enone derivatives .

Result of Action

The compound’s action results in the formation of various new compounds, including enaminones, Schiff’s base, hydrazinomethylenediketones, and pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines . These compounds could potentially exhibit various biological activities. For instance, some picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids have been found to possess marked analgesic properties .

Action Environment

The action of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be influenced by various environmental factors. For example, the presence of acetic acid can induce the cyclization of certain compounds . Moreover, the compound’s reactivity towards N- and C-nucleophiles can be affected by the concentration of these nucleophiles in the environment .

properties

IUPAC Name

2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-8(13)10-7-3-1-2-4-11(7)9(6)14/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVJCJRSIVYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188372
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

CAS RN

17326-26-0
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17326-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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